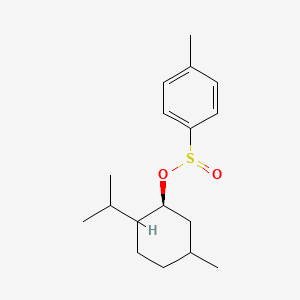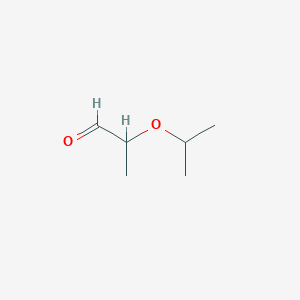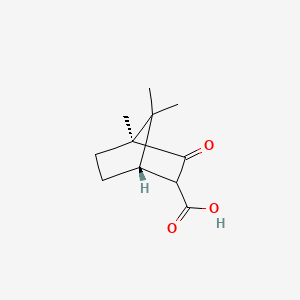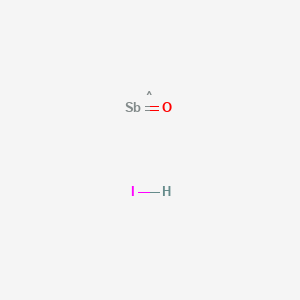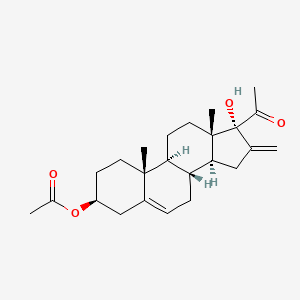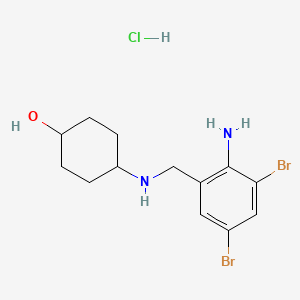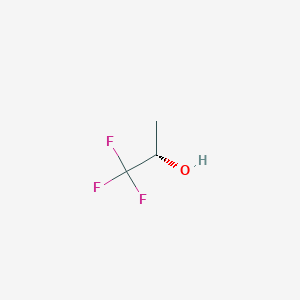![molecular formula C₁₇H₁₅Cl B1144540 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene CAS No. 40443-01-4](/img/new.no-structure.jpg)
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is a synthetic organic compound belonging to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a chloroethylidene group attached to a dibenzo[a,d]cycloheptene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[a,d]cycloheptene core. This can be achieved through a series of cyclization reactions involving ortho-aryl alkynyl benzyl alcohols and arenes.
Chloroethylidene Introduction: The chloroethylidene group is introduced via a halogenation reaction. This involves the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chlorine atom.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced compounds.
科学研究应用
Chemistry
In chemistry, 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research has focused on its potential use as an anti-inflammatory, anticancer, or neuroprotective agent.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.
作用机制
The mechanism of action of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- 5-(2-Bromoethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 5-(2-Iodoethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 5-(2-Fluoroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
Comparison
Compared to its analogs, 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is unique due to the presence of the chloroethylidene group, which imparts distinct chemical reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and synthetic applications.
属性
CAS 编号 |
40443-01-4 |
|---|---|
分子式 |
C₁₇H₁₅Cl |
分子量 |
254.75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


